molecular formula C16H9F2NO2 B1174250 2,6-Bis(4-fluorophenyl)-1,3-oxazin-4-one

2,6-Bis(4-fluorophenyl)-1,3-oxazin-4-one

Cat. No.: B1174250
M. Wt: 285.25
InChI Key: FGZVDWQZHTXHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(4-fluorophenyl)-1,3-oxazin-4-one is a heterocyclic compound featuring a 1,3-oxazin-4-one core substituted with two 4-fluorophenyl groups at the 2- and 6-positions. The oxazinone ring system is notable for its electron-deficient nature, making it a versatile scaffold in medicinal chemistry and materials science. The fluorophenyl substituents enhance the compound’s lipophilicity and metabolic stability, which are critical for pharmaceutical applications.

Properties

Molecular Formula

C16H9F2NO2

Molecular Weight

285.25

IUPAC Name

2,6-bis(4-fluorophenyl)-1,3-oxazin-4-one

InChI

InChI=1S/C16H9F2NO2/c17-12-5-1-10(2-6-12)14-9-15(20)19-16(21-14)11-3-7-13(18)8-4-11/h1-9H

InChI Key

FGZVDWQZHTXHJG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)N=C(O2)C3=CC=C(C=C3)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 2,6-bis(4-fluorophenyl)-1,3-oxazin-4-one, based on the evidence provided:

Compound Name Core Structure Substituents/Modifications Key Data Reference
3-Allyl-2,6-bis(4-fluorophenyl)piperidine-4-one Piperidine-4-one Allyl group at C3; 4-fluorophenyl at C2/C6 - Chair conformation (equatorial phenyl rings)
- Antibacterial activity (3–5 mg/mL)
- HRMS: Not reported
2,6-Bis(4-fluorophenyl)pyridine-3,5-diyl-bis((4-fluorophenyl)methanone) (4g) Pyridine 4-Fluorophenyl at C2/C6; ketone groups at C3/C5 - Yield: 91%
- HRMS (ESI): m/z 512.1274
Benzo[b][1,4]oxazin-3(4H)-one derivatives Benzoxazinone 4-Fluorophenyl via piperazine linker - HRMS (ESI): m/z 437.1833
- Synthetic yield: 68%
Methyl-4-(4-methoxyphenylamino)-2,6-bis(4-fluorophenyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylate Tetrahydro-pyridine 4-Fluorophenyl at C2/C6; methoxy and carboxamide substituents - LC-MS: m/z 550.12
- IR peaks: 1734 cm⁻¹ (ester C=O)

Structural and Conformational Analysis

  • Core Heterocycle Differences: 1,3-Oxazin-4-one vs. Piperidine-4-one: The oxazinone ring is a six-membered ring with one oxygen and one nitrogen atom, while piperidine-4-one is a fully saturated six-membered amine-ketone. The unsaturated oxazinone core likely increases electrophilicity compared to the saturated piperidine analog . Pyridine vs. Oxazinone: Pyridine derivatives (e.g., compound 4g) lack the ketone oxygen but share aromaticity, which may influence π-π stacking interactions in biological targets .
  • Substituent Effects: Bis(4-fluorophenyl) groups are common across analogs, enhancing hydrophobicity and resonance stabilization.
  • Conformational Stability: Piperidine-4-one adopts a chair conformation with equatorial 4-fluorophenyl groups, minimizing steric strain . For oxazinone derivatives, planarity of the heterocycle may enforce coplanar aryl substituents, altering electronic properties.

Spectral Characterization

  • NMR Trends :
    • Piperidine-4-one derivatives show distinct ¹H NMR signals for equatorial protons (δ 2.23–3.75 ppm) , while pyridine-based compounds (e.g., 4g) exhibit aromatic proton signals at δ 7.38–8.00 ppm .
    • ¹⁹F NMR chemical shifts for bis(4-fluorophenyl) groups range from δ -110 to -115 ppm, consistent across analogs .
  • Mass Spectrometry: HRMS data for pyridine (4g: m/z 512.1274) and benzoxazinone (m/z 437.1833) derivatives confirm molecular formulas .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.